4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is a complex organic compound that features both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound.
Scientific Research Applications
4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(1-phenylethyl)acetamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- Various imidazole and triazine derivatives
Uniqueness
4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is unique due to its specific combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H12Cl2N6 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4,6-dichloro-N-[1-(2-phenylethyl)imidazol-4-yl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H12Cl2N6/c15-12-19-13(16)21-14(20-12)18-11-8-22(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,18,19,20,21) |
InChI Key |
GSUHXTXSDKKOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C2)NC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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